N-desmethyl afatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-desmethyl afatinib is a derivative of afatinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. This compound is characterized by the removal of a methyl group from afatinib, resulting in a slightly different chemical structure and potentially different pharmacological properties. Afatinib itself is known for its ability to irreversibly bind to and inhibit the epidermal growth factor receptor (EGFR) family of proteins, which are often overexpressed in various cancers .
准备方法
The synthesis of N-desmethyl afatinib involves several steps, starting from commercially available starting materials. One common synthetic route includes the use of 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline as an intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
化学反应分析
N-desmethyl afatinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
N-desmethyl afatinib has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the pharmacokinetics and metabolism of afatinib . In biology, it serves as a tool for investigating the mechanisms of EGFR inhibition and the development of resistance in cancer cells . In medicine, it is explored for its potential therapeutic effects in various cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma . Additionally, it has industrial applications in the development of new tyrosine kinase inhibitors and other targeted therapies .
作用机制
The mechanism of action of N-desmethyl afatinib involves its irreversible binding to the kinase domains of EGFR, HER2, and HER4. This binding inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The molecular targets of this compound include the ATP-binding sites of these receptors, which are critical for their kinase activity . By inhibiting these targets, this compound effectively reduces the growth and spread of cancer cells .
相似化合物的比较
N-desmethyl afatinib is similar to other tyrosine kinase inhibitors, such as dacomitinib and osimertinib, which also target the EGFR family of proteins . this compound is unique in its irreversible binding mechanism and its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include erlotinib and gefitinib, which are reversible inhibitors of EGFR . The uniqueness of this compound lies in its potential to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors .
属性
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAATFWFFWESFY-FAAWYNLUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。